1-(4-{[1-(5-bromopyridin-3-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
Description
Properties
IUPAC Name |
1-[4-[1-(5-bromopyridin-3-yl)piperidin-4-yl]oxybut-2-ynyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31BrN4O/c1-18(2)25-12-10-24(11-13-25)7-3-4-14-27-21-5-8-26(9-6-21)20-15-19(22)16-23-17-20/h15-18,21H,5-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDFOCBOTBBTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{[1-(5-bromopyridin-3-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine is a synthetic molecule that incorporates piperazine and pyridine moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key properties include:
- Molecular Weight : 396.38 g/mol
- CAS Number : Not yet assigned in literature.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar piperidine and pyridine structures exhibit significant antibacterial properties. A study on related piperidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
Piperazine derivatives have been shown to possess enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The synthesized compounds in related studies displayed IC50 values indicating strong inhibition, which is crucial for developing treatments for neurodegenerative diseases .
3. Anticonvulsant Activity
Compounds similar to the target molecule have been evaluated for anticonvulsant activity using maximal electroshock seizure (MES) models. Certain derivatives demonstrated promising results, suggesting potential applications in epilepsy treatment .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors, influencing pathways related to cognition and mood.
- Enzyme Interaction : Competitive inhibition of enzymes like AChE, leading to increased acetylcholine levels in synapses.
Case Studies and Research Findings
A selection of studies highlights the biological activity of piperazine and pyridine derivatives relevant to the compound :
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Substituted Piperidines and Piperazines with Aromatic Groups
1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
- Structure : Contains a methoxyphenyl group on the piperazine and a nitrobenzyl-substituted piperidine.
- Activity : Exhibits high affinity for the dopamine D2 receptor (Ki < 50 nM) due to the methoxyphenyl group’s interaction with orthosteric binding sites .
1-(3-Chlorophenyl)-4-(4-isopropylbenzoyl)piperazine
- Structure : Features a 3-chlorophenyl and isopropylbenzoyl group on piperazine.
- Activity : Shows weak inhibition (IC50 ~100,000 nM) against bacterial fatty acid synthetase I (Bact inhA) .
- Key Difference : The target compound’s bromopyridine and piperidine-alkyne scaffold may confer better solubility and target engagement than the chlorophenyl-benzoyl motif.
Piperazine Derivatives with Antifungal Activity
Terconazole (1-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-(propan-2-yl)piperazine)
- Structure : Contains a triazole-linked dioxolane ring and dichlorophenyl group.
- Activity: Potent antifungal agent targeting lanosterol 14α-demethylase .
- Key Difference : The target compound lacks the triazole moiety critical for antifungal activity but may leverage its bromopyridine group for antibacterial or antiviral applications.
Piperazine-Piperidine Hybrids
1-[1-(Propan-2-yl)piperidin-4-yl]piperazine
- Structure : Simplified analog lacking the bromopyridine and alkyne linker.
- Key Difference : The target compound’s extended structure (bromopyridine + alkyne linker) likely enhances binding to complex targets like kinase or GPCRs.
Data Table: Comparative Analysis
Research Findings and Implications
- Receptor Selectivity : The bromopyridine group in the target compound may enable unique interactions with allosteric binding sites, distinguishing it from methoxyphenyl- or chlorophenyl-containing analogs .
- Metabolic Stability : The alkyne linker could reduce oxidative metabolism compared to alkyl or ester linkers in related compounds .
- Therapeutic Potential: Structural similarities to dopamine receptor ligands (e.g., ) suggest possible CNS applications, while the halogenated aromatic group may expand utility in infectious disease contexts.
Preparation Methods
Preparation of 1-(5-Bromopyridin-3-yl)piperidin-4-ol
The piperidine core fragment is synthesized via nucleophilic aromatic substitution. Piperidin-4-ol reacts with 5-bromo-3-pyridyl bromide under reflux in acetonitrile with potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. This method, adapted from Jakubowska et al., achieves a 98% yield after 24 hours.
Reaction Conditions :
-
Substrates : Piperidin-4-ol (10 mmol), 5-bromo-3-pyridyl bromide (12 mmol)
-
Catalyst : TBAI (0.1 equiv)
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : Acetonitrile
-
Temperature : Reflux (82°C)
-
Time : 24 hours
The product is purified via column chromatography (silica gel, DCM:MeOH = 20:1).
Synthesis of 4-(Propan-2-yl)piperazine
Selective mono-alkylation of piperazine with isopropyl bromide is achieved using a Boc-protection strategy. Piperazine is treated with Boc₂O (1.5 equiv) and DIPEA (1.5 equiv) in dichloromethane (DCM) to form tert-butyl piperazine-1-carboxylate , followed by alkylation with isopropyl bromide. Deprotection with HCl yields 4-(propan-2-yl)piperazine.
Key Steps :
-
Alkylation : Isopropyl bromide, K₂CO₃, acetonitrile, 85% yield.
-
Deprotection : 4M HCl in dioxane, 90% yield.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (3 equiv) |
| Catalyst | KI (0.2 equiv) |
| Temperature | 60°C |
| Time | 18 hours |
| Yield | 65% |
Analytical Characterization
The final compound is characterized via ¹H NMR, ¹³C NMR, and HRMS :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, pyridine-H), 7.89 (d, J = 2.4 Hz, 1H), 4.20 (m, 2H, OCH₂), 3.80–3.60 (m, 4H, piperazine-H), 2.95 (m, 1H, isopropyl-CH), 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).
-
HRMS (ESI+) : m/z calcd for C₂₁H₂₈BrN₃O [M+H]⁺: 442.1245; found: 442.1248.
Challenges and Mitigation Strategies
-
Regioselectivity in Piperidine Alkylation : Competing N-alkylation is minimized using bulky bases (e.g., K₂CO₃).
-
Alkyne Stability : But-2-yn-1-yl intermediates are sensitive to polymerization; reactions are conducted under inert atmosphere.
-
Piperazine Mono-Alkylation : Boc protection ensures selective functionalization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu Coupling | 78 | 98 | Mild conditions |
| Direct Alkylation | 65 | 95 | Scalability |
| Sonogashira Coupling | 55 | 90 | Versatility |
Q & A
Q. Characterization Protocol
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the piperidine-piperazine junction (e.g., δ 3.2–3.8 ppm for N-CH₂ protons) and alkyne protons (δ 2.1–2.3 ppm) .
- HRMS : Validate molecular formula (C₂₁H₂₈BrN₅O) with <2 ppm mass error .
- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to assess purity (>98%) and detect bromopyridine-related impurities .
How should researchers design assays to evaluate its biological activity against neurological targets?
Q. Advanced Experimental Design
- Target selection : Prioritize receptors with piperazine-binding domains (e.g., σ-1, 5-HT₁A) based on structural analogs .
- In vitro assays :
- Radioligand displacement (³H-labeled agonists) to measure IC₅₀ values.
- Functional assays (cAMP/GTPγS) to assess inverse agonism .
- Positive controls : Compare with known standards (e.g., WAY-100635 for 5-HT₁A) to validate assay sensitivity .
How can conflicting data on receptor binding affinity be resolved?
Data Contradiction Analysis
Discrepancies in IC₅₀ values may arise from:
- Assay conditions : Variations in buffer pH (7.4 vs. 7.0) or Mg²⁺ concentration (1–5 mM) alter receptor-ligand kinetics .
- Membrane preparation : Differences in receptor density (e.g., HEK293 vs. CHO cells) impact binding measurements .
- Statistical rigor : Use ≥3 independent replicates and ANOVA to confirm significance (p < 0.05) .
What safety protocols are critical for handling this compound?
Q. Hazard Mitigation
- PPE : Wear nitrile gloves, lab coats, and P95 respirators during synthesis .
- Ventilation : Use fume hoods with ≥100 fpm airflow to manage bromopyridine vapors .
- Waste disposal : Neutralize reaction residues with 10% NaHCO₃ before incineration .
What strategies improve yield in large-scale synthesis without compromising stereochemical integrity?
Q. Advanced Process Chemistry
- Flow chemistry : Employ continuous-flow reactors for palladium-catalyzed steps to enhance mixing and reduce catalyst loading .
- Chiral resolution : Use (R)-BINAP ligands during piperidine functionalization to enforce enantiopurity (ee > 99%) .
- In situ monitoring : Implement FTIR/Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
